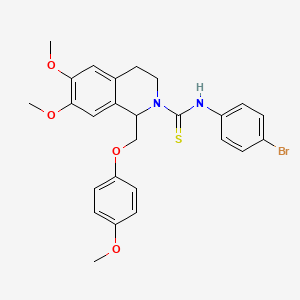

N-(4-bromophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Description

BenchChem offers high-quality N-(4-bromophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-bromophenyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27BrN2O4S/c1-30-20-8-10-21(11-9-20)33-16-23-22-15-25(32-3)24(31-2)14-17(22)12-13-29(23)26(34)28-19-6-4-18(27)5-7-19/h4-11,14-15,23H,12-13,16H2,1-3H3,(H,28,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZNZLLAVOYEDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=C(C=C4)Br)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and pi stacking.

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects.

Biological Activity

N-(4-bromophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is a complex organic compound with significant biological potential. This article reviews its biological activity, focusing on its pharmacological applications, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic isoquinoline core with various functional groups, such as methoxy and carbothioamide moieties. The presence of the bromine atom on the phenyl ring enhances its reactivity and potentially its biological activity. The molecular formula is with a molecular weight of 543.5 g/mol.

Research indicates that this compound interacts with neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases. Its structural features may facilitate binding to specific receptors, enhancing therapeutic efficacy. Isoquinoline derivatives are often linked to various pharmacological activities, including:

- Neuroprotective effects : The compound shows promise in protecting neuronal cells from damage.

- Anti-inflammatory properties : It may inhibit inflammatory pathways, reducing the severity of conditions such as neuroinflammation.

- Analgesic effects : Preliminary studies suggest potential pain-relieving properties.

Neuropharmacology

Studies have highlighted the compound's potential in neuropharmacology. For instance, it has been shown to modulate neurotransmitter levels, which is crucial in conditions like Alzheimer's disease and Parkinson's disease. Interaction studies reveal promising results regarding its binding affinity to neurotransmitter receptors.

Anti-inflammatory Activity

The compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has been noted for its ability to reduce nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) levels in various experimental models.

Anticancer Potential

There is emerging evidence supporting the compound's anticancer properties. In vitro studies indicate that it may induce apoptosis in cancer cell lines, particularly those associated with breast cancer. The bromine substituent appears to enhance cytotoxicity against certain cancer types.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of N-(4-bromophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3-bromophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide | Similar isoquinoline core | Different bromine position may alter biological activity |

| N-(4-chlorophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide | Chlorine instead of bromine | Varying electronic properties influencing reactivity |

| N-benzyl-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide | Benzyl group instead of bromophenyl | Altered lipophilicity affecting pharmacokinetics |

This comparison highlights the distinctiveness of N-(4-bromophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide in terms of its potential interactions and biological efficacy due to its specific functional groups and molecular structure.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Neuroprotection in Animal Models : A study demonstrated that administration of the compound significantly reduced neuronal death in models of neurodegeneration by modulating oxidative stress pathways.

- Anti-inflammatory Effects : In vitro assays showed that the compound inhibited LPS-induced inflammation in macrophages by downregulating NF-kB signaling pathways.

- Cancer Cell Cytotoxicity : Research indicated that the compound exhibited dose-dependent cytotoxicity against MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for this compound?

- Methodological Answer : Focus on multi-step reactions involving functional group protection, nucleophilic substitutions, and cyclization. For example, the methoxyphenoxy group can be introduced via Williamson ether synthesis using 4-methoxyphenol and a brominated intermediate under basic conditions (e.g., K₂CO₃/KI in DMF) . Optimize reaction time and temperature to minimize side products (e.g., over-alkylation).

Q. How can impurities in the final product be systematically identified and quantified?

- Methodological Answer : Use HPLC-MS with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid). Compare retention times and mass spectra against synthetic intermediates (e.g., unreacted bromophenyl precursors or demethylated byproducts) . Thresholds for impurities should align with ICH guidelines (individual ≤0.1%, total ≤0.5%) .

Q. What spectroscopic techniques are critical for structural validation?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and isoquinoline backbone protons (δ ~6.5–8.0 ppm).

- HRMS : Verify molecular ion [M+H]⁺ with <5 ppm error .

- IR Spectroscopy : Detect carbothioamide C=S stretch (~1200–1050 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict reactivity or stability during synthesis?

- Methodological Answer : Use DFT calculations (e.g., Gaussian 16) to model transition states for cyclization steps or evaluate steric hindrance in intermediates. COMSOL Multiphysics can simulate reaction kinetics under varying temperatures/pressures . Compare predicted activation energies with experimental DSC/TGA data to refine models.

Q. What strategies resolve contradictions in spectroscopic data vs. theoretical predictions?

- Methodological Answer : If NMR shifts deviate from computed values (e.g., due to solvent effects), re-run simulations with explicit solvent models (e.g., PCM in Gaussian). Validate using 2D NMR (COSY, HSQC) to reassign ambiguous peaks . Cross-check with X-ray crystallography if crystalline derivatives are obtainable .

Q. How can the compound’s bioactivity be mechanistically linked to its substituents?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., replace 4-bromophenyl with 4-chlorophenyl) and compare bioactivity.

- Molecular Docking : Use AutoDock Vina to assess interactions with target proteins (e.g., kinase domains).

- Fluorescence Quenching Assays : Measure binding constants (Kd) via spectrofluorometry .

Q. What advanced separation techniques improve yield in large-scale synthesis?

- Methodological Answer : Employ centrifugal partition chromatography (CPC) for polar intermediates or membrane-based nanofiltration to recover catalysts . Optimize solvent systems (e.g., heptane/ethyl acetate/MeOH) using Hansen solubility parameters .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental purity profiles?

- Methodological Answer : If impurity levels exceed predictions, conduct LC-MS/MS to identify undocumented side products (e.g., oxidation of methoxy groups). Re-examine reaction stoichiometry and catalyst loading. Use DoE (Design of Experiments) to isolate critical variables .

Methodological Frameworks

Q. What conceptual frameworks guide hypothesis-driven research on this compound?

- Methodological Answer : Align with the quadripolar model:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.